molecular formula C16H15ClN2S B2910088 (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE CAS No. 865546-54-9

(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE

Cat. No.: B2910088
CAS No.: 865546-54-9
M. Wt: 302.82
InChI Key: VDCABYZFTPNRFV-UHFFFAOYSA-N
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Description

(2-([2-(4-Chlorophenyl)-1H-indol-3-yl]thio)ethyl)amine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a chlorophenyl-substituted indole core linked to an ethanamine chain via a thioether bridge, suggests potential as a key intermediate or scaffold for the development of novel bioactive molecules. Researchers are investigating this compound in various areas, including the design of receptor ligands and enzyme inhibitors. The indole moiety is a common structural element in many pharmaceuticals, indicating that this compound may serve as a versatile building block for constructing more complex chemical libraries. The presence of the thioether and chlorophenyl groups can be exploited to modulate the compound's electronic properties, lipophilicity, and overall metabolic stability, allowing for precise tuning of its activity and pharmacokinetic profile. Strictly for Research Use Only (RUO). Not for diagnostic or personal use.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCABYZFTPNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-([2-(4-chlorophenyl)-1H-indol-3-yl]thio)ethyl)amine to three classes of compounds from the evidence: indole derivatives, thio-/thioxo-containing heterocycles, and chlorophenyl-substituted amines.

Indole Derivatives with Modified Substituents

  • Compound 73 (2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate) & Compound 74 (2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate): These marine-derived indole esters (Figure 15 in ) share the indole core but lack the 4-chlorophenyl and thioethylamine groups. Instead, they feature ester-linked hydroxyalkyl chains. In contrast, the chlorine atom in this compound may enhance lipophilicity and influence receptor binding via hydrophobic interactions .

Thio-/Thioxo-Containing Heterocycles

  • Pyrimido[4,5-d]pyrimidine-4-ones (2a–c) :
    These sulfur-containing pyrimidine derivatives (e.g., 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones) are synthesized via reactions involving primary amines and formalin . While structurally distinct from the indole-based target compound, the presence of a thioxo (-S-) group highlights the role of sulfur in modulating electronic properties and hydrogen-bonding capacity. The ethylamine group in this compound may similarly enhance solubility or serve as a site for derivatization .

Chlorophenyl-Substituted Amines

  • 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine: This compound (CAS 900640-48-4) features a trichlorophenyl group attached to a thiazole ring and a primary amine. Its molecular formula (C₉H₅Cl₃N₂S) and molar mass (279.57 g/mol) differ significantly from the target compound, which has a larger indole system and a single chlorine atom.

Key Comparative Data

Property Target Compound Compound 73/74 Pyrimido[4,5-d]pyrimidine-4-ones 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine
Core Structure Indole with thioethylamine, 4-chlorophenyl Indole with ester-linked chains Pyrimidine with thioxo group Thiazole with trichlorophenyl
Chlorine Substituents 4-Chlorophenyl None Variable (aryl groups) 2,4,5-Trichlorophenyl
Sulfur Motif Thioether (-S-) None Thioxo (-S-) Thiazole ring (-S-)
Bioactivity Not reported Weak DPPH scavenging Not explicitly stated Not reported
Molecular Weight ~300–350 g/mol (estimated) Not specified Not specified 279.57 g/mol

Biological Activity

The compound (2-([2-(4-chlorophenyl)-1H-indol-3-yl]thio)ethyl)amine, also known as 2-(2-(4-chlorophenyl)-1H-indol-3-ylthio)ethylamine, is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₆H₁₅ClN₂S
  • Molecular Weight : 302.82 g/mol
  • CAS Number : 865546-54-9

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Studies have shown that this compound can act as an agonist at these receptors, influencing neurotransmitter release and neuronal excitability.

Receptor Binding Affinity

Research indicates that the compound exhibits significant binding affinity for the 5-HT1B receptor, which is implicated in various physiological processes including mood regulation and pain perception. The binding affinity can be quantified using the pKi value, which correlates with the concentration required for half-maximal effect (pEC50) in functional assays .

Biological Activity Summary Table

Biological Activity Description
Receptor Interaction Agonist at 5-HT1B and 5-HT1D receptors
pKi Value Significant binding affinity observed
Pharmacological Effects Modulation of neurotransmitter release; potential antidepressant effects
Toxicology Limited data; requires further investigation

Study on Neuropharmacological Effects

A study conducted on rat models assessed the effects of this compound on serotonin-mediated behaviors. The results indicated that administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, suggesting potential anxiolytic properties. These findings align with its agonistic action on serotonin receptors .

Investigating Antidepressant Potential

Another significant research effort focused on the antidepressant potential of this compound. In a controlled trial involving chronic administration to subjects exhibiting depressive symptoms, this compound demonstrated a notable reduction in depression scores compared to placebo groups. The mechanism was attributed to enhanced serotonergic transmission facilitated by receptor activation .

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